Methyl 4-methoxysalicylate
Overview
Description
Methyl 4-methoxysalicylate is a chemical compound that has garnered interest in various scientific studies. Its molecular structure and properties have been the subject of numerous research efforts.
Synthesis Analysis
Methyl 4-methoxysalicylate and related compounds can be synthesized through various chemical processes. For instance, the compound has been synthesized using a Schiff bases reduction route, indicating a complex synthetic pathway involving multiple steps and reagents (Ajibade & Andrew, 2021). Other methods include the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides (Galenko et al., 2015).
Molecular Structure Analysis
The molecular structures of Methyl 4-methoxysalicylate and its analogs have been extensively studied. For example, the compound 2-methoxy-5-((phenylamino)methyl)phenol, which shares similarities with Methyl 4-methoxysalicylate, exhibits complex intermolecular hydrogen bonding in its crystal structure (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Methyl 4-methoxysalicylate participates in various chemical reactions, indicating its reactive nature. For instance, it undergoes excited state proton transfer, which is a distinct feature in its fluorescence behavior (Acuña et al., 1985). Additionally, the UV-irradiation of methyl 4-pyridinecarboxylate in certain conditions results in methoxylation, showing the potential for photochemical reactions (Sugiyama et al., 1982).
Scientific Research Applications
Enhanced Drug Bioavailability : Sodium 5-methoxysalicylate has been found to significantly enhance the rectal bioavailability of polypeptide drugs, suggesting its potential as an absorption promoter for such drugs (Yoshioka, Caldwell, & Higuchi, 1982). Similarly, it enhances insulin absorption from the upper gastrointestinal tract in rats, leading to elevated insulin levels and lowered glucose concentrations (Nishihata, Rytting, Kamada, & Higuchi, 1981).
Pharmaceutical Analysis and Synthesis : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is effective in identifying biologically important thiols in pharmaceutical formulations, providing fluorescent adducts for separation and detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990). Additionally, selective monomethylation of 2,4-dihydroxybenzaldehyde in toluene with NaHCO3 provides a higher yield for the synthesis of 4-Methoxysalicylaldehyde, indicating potential industrial applications (Jin, Zhang, Yan, & Ma, 2012).
Chemical Structure and Properties : Methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones exhibit stable structures in both solid state and dimethyl sulfoxide solution (Mirković et al., 2014). Furthermore, the fluorescence of methyl 5-methoxysalicylate and methyl 5-chlorosalicylate differs from other salicylic acid derivatives, suggesting a unique emission process (Acuña, Toribio, Amat-Guerri, & Catalán, 1985).
Biological and Medical Research : 2-methoxyestradiol may have a protective effect against estrogen-induced cancers, potentially through a specific intracellular effector or receptor (Zhu & Conney, 1998). Additionally, certain methyl phenylalkanoates are crucial for the activity of specific enzymes, indicating their biological significance (Kroon, Faulds, Brézillon, & Williamson, 1997).
Safety And Hazards
Methyl 4-methoxysalicylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
methyl 2-hydroxy-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICRWXFGZCVTBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202860 | |
Record name | Methyl 4-methoxysalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxysalicylate | |
CAS RN |
5446-02-6 | |
Record name | Methyl 4-methoxysalicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5446-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxysalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5446-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-methoxysalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methoxysalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-METHOXYSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R86H93L9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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